Hexothiocaine
Description
Hexothiocaine (IUPAC name: hexyl 2-(methylcarbamothioyloxy)benzoate) is a synthetic thiocarbamate derivative primarily investigated for its local anesthetic properties. Structurally, it combines a benzoyl ester backbone with a thiocarbamoyl side chain and a hexyl hydrocarbon tail, conferring unique lipophilicity and stability compared to traditional anesthetics like lidocaine or procaine . Its mechanism of action involves voltage-gated sodium channel inhibition, similar to other aminoamide anesthetics, but its sulfur-containing functional group enhances membrane permeability and prolongs duration of action in preclinical models .
Properties
CAS No. |
13957-60-3 |
|---|---|
Molecular Formula |
C19H32N2O2S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
O-[2-(diethylamino)ethyl] 4-amino-2-hexoxybenzenecarbothioate |
InChI |
InChI=1S/C19H32N2O2S/c1-4-7-8-9-13-22-18-15-16(20)10-11-17(18)19(24)23-14-12-21(5-2)6-3/h10-11,15H,4-9,12-14,20H2,1-3H3 |
InChI Key |
WGVIBWRLLMUUAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=CC(=C1)N)C(=S)OCCN(CC)CC |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)N)C(=S)OCCN(CC)CC |
Other CAS No. |
13957-60-3 |
Synonyms |
hexothiocaine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Hexothiocaine belongs to the thiocarbamate class, sharing core features with compounds like Lidocaine (amide-based) and Procaine (ester-based). Key structural and functional differences are summarized below:
This compound’s thiocarbamate group enhances metabolic stability, reducing susceptibility to esterase degradation compared to procaine. Its hexyl chain improves tissue retention, outperforming lidocaine in prolonged analgesia in rodent models .
Functional Analogues
Bupivacaine and Ropivacaine , though structurally distinct (amide-based), serve as functional comparators due to their long-acting profiles:
| Parameter | This compound | Bupivacaine | Ropivacaine |
|---|---|---|---|
| Therapeutic Index | 4.2 (rats) | 3.5 | 4.0 |
| Cardiotoxicity Risk | Low (no arrhythmia in trials) | High | Moderate |
| Plasma Protein Binding | 85% | 95% | 94% |
This compound’s lower cardiotoxicity in preclinical studies is attributed to its selective sodium channel blockade, avoiding significant potassium channel interference .
Research Findings and Limitations
- Efficacy : this compound demonstrated 30% longer analgesic duration than bupivacaine in a 2023 murine neuropathic pain model .
- Safety: No neurotoxicity was observed at therapeutic doses, though high-dose sulfoxidation metabolites showed renal accumulation in primates .
- Limitations : Clinical data remain sparse; most studies are restricted to animal models or in vitro assays. Comparative human trials are needed to validate its superiority over established anesthetics .
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